2,4-Diaminophenol sulphate
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Overview
Description
2,4-Diaminophenol sulphate is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white crystalline powder that is soluble in water and ethanol .
Preparation Methods
2,4-Diaminophenol sulphate can be synthesized through the reduction of p-nitrophenol. The process involves a hydrogenation reaction where p-nitrophenol is treated with hydrogen to produce 2,4-diaminophenol. This intermediate is then reacted with sulphuric acid to yield this compound . Industrial production methods often utilize membrane catalysts made of palladium alloys to enhance the efficiency and yield of the hydrogenation process .
Chemical Reactions Analysis
2,4-Diaminophenol sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound itself is produced through a reduction reaction.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include quinones and substituted phenols.
Scientific Research Applications
2,4-Diaminophenol sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and polymers.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2,4-Diaminophenol sulphate involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form stable complexes with metal ions, which can affect enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
2,4-Diaminophenol sulphate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol sulphate: Used in hair dyes with similar dyeing properties.
2,4-Diaminophenol dihydrochloride: Another derivative used in photography as a developing agent.
2,4-Diaminophenol hydrochloride: Similar in structure but used in different industrial applications. The uniqueness of this compound lies in its specific solubility properties and its effectiveness as a precursor in various synthetic processes.
Properties
Molecular Formula |
C6H8N2O4S |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
(2,4-diaminophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
InChI Key |
OSWVOZCULXZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OS(=O)(=O)O |
Origin of Product |
United States |
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